molecular formula C14H12F3NO2 B14801929 Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate

Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14801929
M. Wt: 283.24 g/mol
InChI Key: UHOVKAFCUFYLAN-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring The methyl ester group at the 2-position of the pyrrole ring adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-(trifluoromethyl)benzaldehyde.

    Formation of Pyrrole Ring: The intermediate undergoes a condensation reaction with methyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrrole ring.

    Esterification: The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the condensation and esterification steps, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Agrochemistry: The compound is explored for its use in the development of new agrochemicals, including herbicides and insecticides.

    Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole: Contains a hydroxyl group and a pyrazole ring.

Uniqueness

Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H12F3NO2/c1-18-11(6-7-12(18)13(19)20-2)9-4-3-5-10(8-9)14(15,16)17/h3-8H,1-2H3

InChI Key

UHOVKAFCUFYLAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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